molecular formula C17H23NO2 B11041641 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate

2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate

Cat. No.: B11041641
M. Wt: 273.37 g/mol
InChI Key: VRWUBYRIUQFTOQ-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate: is an organic compound with the molecular formula C17H23NO2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a quinoline core substituted with trimethyl groups and a pivalate ester. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate typically involves the condensation of aniline with acetone in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. Metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalysts have been used effectively for this purpose .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using heterogeneous catalytic condensation. The process involves the use of Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3. The reaction conditions are optimized to achieve high conversion rates and yields .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline compounds.

Scientific Research Applications

Chemistry: 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate is used as a precursor in the synthesis of other quinoline derivatives. It is also employed in the study of reaction mechanisms and catalysis.

Biology: In biological research, this compound is used to study the effects of quinoline derivatives on biological systems

Medicine: The compound is investigated for its potential therapeutic properties, including antibacterial, antimalarial, and anti-inflammatory activities. It serves as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used as an antioxidant in rubber technologies and as a preservative for animal nutriments and vegetable oils .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound with similar chemical properties.

    6-Dodecyl-2,2,4-trimethyl-1,2-dihydroquinoline: Another derivative with a longer alkyl chain.

    2,2,4-Trimethyl-6-quinolinone: A quinoline derivative with a ketone functional group

Uniqueness: 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate is unique due to its pivalate ester group, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where other quinoline derivatives may not be suitable.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C17H23NO2/c1-11-10-17(5,6)18-14-8-7-12(9-13(11)14)20-15(19)16(2,3)4/h7-10,18H,1-6H3

InChI Key

VRWUBYRIUQFTOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C(C)(C)C)(C)C

Origin of Product

United States

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